

# Application Notes and Protocols: Cloning of Human PIM2 into a Mammalian Overexpression Plasmid

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## Compound of Interest

Compound Name: *Pim-IN-2*

Cat. No.: *B15136001*

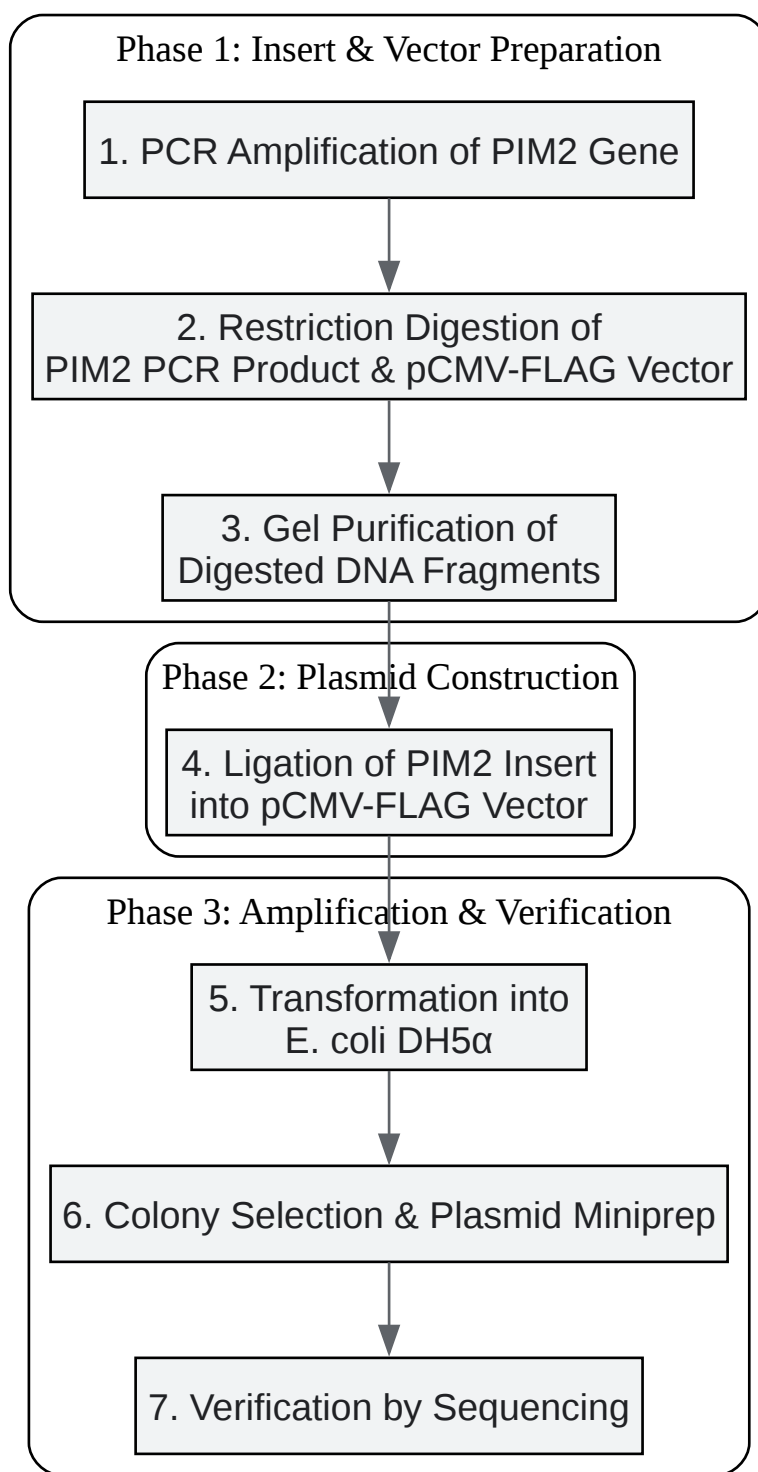
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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a serine/threonine kinase that functions as a proto-oncogene.[1][2] It plays a crucial role in regulating cell survival, proliferation, and apoptosis, making it a significant target in cancer research and drug development.[3][4] Overexpression of PIM2 in mammalian cell lines is a fundamental technique for studying its function, downstream signaling pathways, and for screening potential therapeutic inhibitors.[5] This document provides a detailed protocol for cloning the human PIM2 gene into a pCMV-based mammalian expression vector, which allows for high-level constitutive expression in a wide range of cell types. The vector of choice, pCMV-FLAG-N, incorporates an N-terminal FLAG tag for subsequent protein detection and purification.

## Experimental Workflow and Signaling Pathway

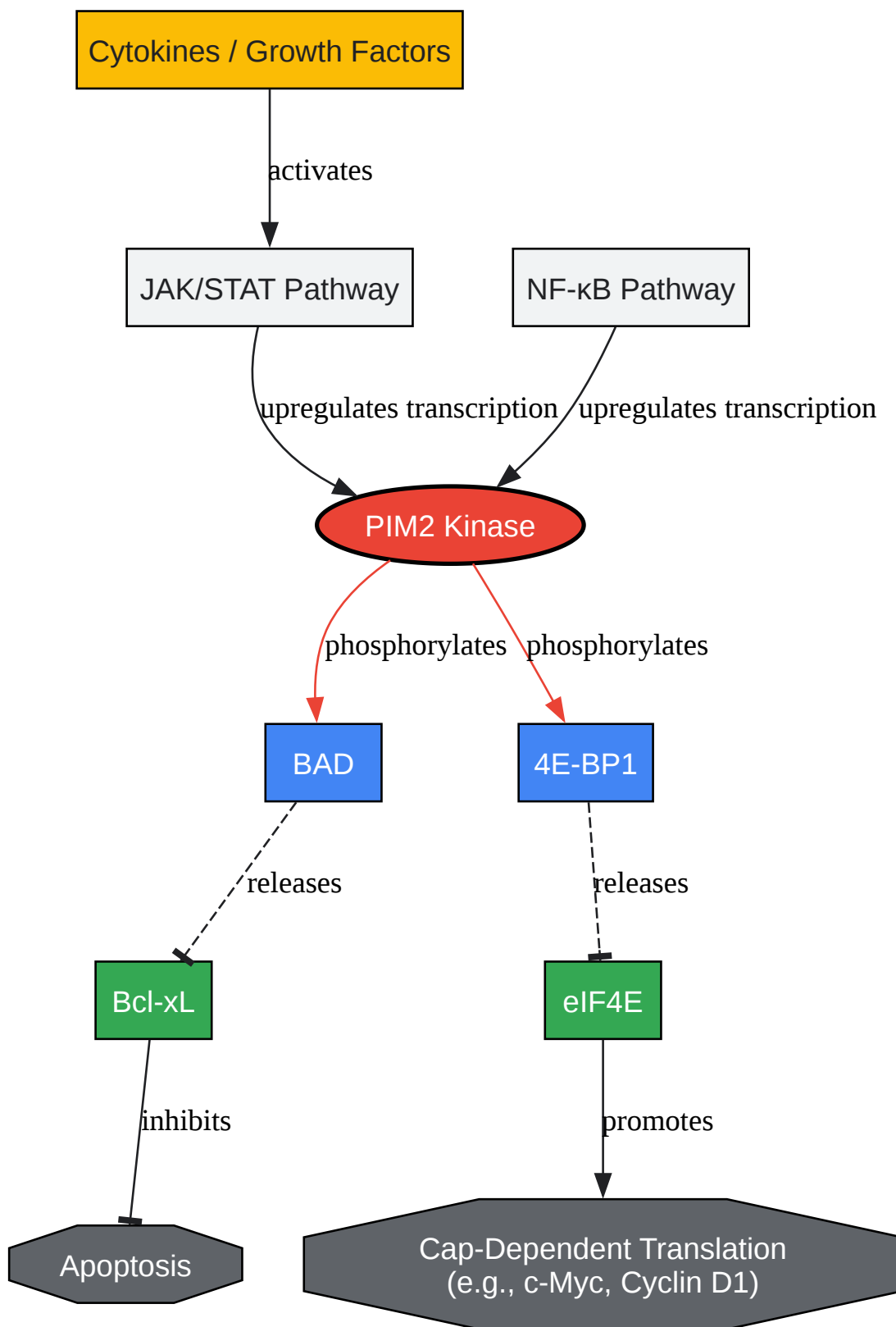
The overall experimental workflow for cloning PIM2 is a multi-step process involving gene amplification, enzymatic digestion, ligation, and bacterial transformation for plasmid amplification.



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Figure 1: Experimental workflow for cloning PIM2.

PIM2 kinase is a key node in signaling pathways that promote cell survival and proliferation. It exerts its effects by phosphorylating various downstream substrates.



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Figure 2: Simplified PIM2 signaling pathway.

## Protocols

### Section 1: Amplification of Human PIM2 Gene

This protocol describes the amplification of the PIM2 coding sequence from human cDNA using Polymerase Chain Reaction (PCR). Primers are designed to add restriction sites (EcoRI and XhoI) for directional cloning into the pCMV-FLAG-N vector.

#### 1.1 PCR Primer Design:

- Forward Primer (with EcoRI site): 5'- CCG GAA TTC ATG AAG AAG ATT GTG GGC TCC -3'
- Reverse Primer (with XhoI site, no stop codon): 5'- CCG CTC GAG TTA GAG AAG GCA GAG AAG GGG -3'

1.2 PCR Reaction Mixture: The reaction should be assembled in a sterile PCR tube on ice.

Component	Volume (μL) for 50 μL Reaction	Final Concentration
5X High-Fidelity Buffer	10.0	1X
dNTP Mix (10 mM each)	1.0	200 μM
Forward Primer (10 μM)	2.5	0.5 μM
Reverse Primer (10 μM)	2.5	0.5 μM
Human cDNA Template	1.0 (approx. 50-100 ng)	As needed
High-Fidelity DNA Polymerase	0.5	1 unit
Nuclease-Free Water	32.5	-
Total Volume	50.0	-

#### 1.3 PCR Cycling Conditions:

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	98	30 seconds	1
Denaturation	98	10 seconds	30
Annealing	62	30 seconds	
Extension	72	1 minute	
Final Extension	72	5 minutes	1
Hold	4	Indefinite	-

#### 1.4 Analysis of PCR Product:

- Run 5 µL of the PCR product on a 1% agarose gel alongside a DNA ladder to verify the size of the amplicon (Human PIM2 is approx. 1027 bp).
- If the band is correct and specific, purify the remaining PCR product using a commercial PCR cleanup kit.

## Section 2: Restriction Digestion

This protocol outlines the digestion of the purified PIM2 PCR product and the pCMV-FLAG-N vector with EcoRI and XhoI restriction enzymes to generate compatible "sticky ends".

#### 2.1 Digestion Reaction Mixture:

Component	PCR Insert (µL)	pCMV-FLAG-N Vector (µL)
Purified DNA	up to 1 µg	1 µg
10X Restriction Buffer	5	5
EcoRI-HF® (20,000 U/mL)	1	1
XhoI (20,000 U/mL)	1	1
Nuclease-Free Water	to 50 µL	to 50 µL
Total Volume	50	50

## 2.2 Digestion Protocol:

- Assemble the reaction mixtures in separate microcentrifuge tubes.
- Incubate at 37°C for 1-2 hours.
- Run the entire digestion reaction on a 1% agarose gel.
- Excise the DNA band corresponding to the digested PIM2 insert (~1 kb) and the linearized pCMV-FLAG-N vector (~3.8 kb).
- Purify the DNA from the gel slices using a gel extraction kit.
- Measure the concentration of the purified, digested insert and vector DNA using a spectrophotometer.

## Section 3: Ligation

This step covalently joins the digested PIM2 insert into the linearized pCMV-FLAG-N vector using T4 DNA Ligase.

**3.1 Ligation Reaction Mixture:** A 3:1 molar ratio of insert to vector is recommended for optimal ligation. Use an online ligation calculator to determine the precise volumes based on DNA concentrations.

Component	Volume (μL) for 10 μL Reaction
Digested pCMV-FLAG-N Vector	x (approx. 50 ng)
Digested PIM2 Insert	y (for 3:1 molar ratio)
10X T4 DNA Ligase Buffer	1.0
T4 DNA Ligase (400,000 U/mL)	0.5
Nuclease-Free Water	to 10 μL
Total Volume	10.0

## 3.2 Ligation Protocol:

- Combine the components in a microcentrifuge tube on ice.
- Mix gently by pipetting.
- Incubate at 16°C overnight or at room temperature for 1-2 hours.

## Section 4: Transformation

The ligation mixture is introduced into chemically competent *E. coli* (DH5α strain) for plasmid amplification.

### 4.1 Transformation Protocol (Heat Shock Method):

- Thaw one 50 µL aliquot of chemically competent DH5α cells on ice.
- Add 5 µL of the ligation reaction to the cells.
- Gently mix by flicking the tube and incubate on ice for 30 minutes.
- Heat shock the cells by placing the tube in a 42°C water bath for exactly 45 seconds.
- Immediately transfer the tube back to ice for 2 minutes.
- Add 950 µL of pre-warmed S.O.C. medium to the tube.
- Incubate at 37°C for 1 hour with shaking (225 rpm).
- Spread 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic for the vector (e.g., Ampicillin or Kanamycin).
- Incubate the plates overnight at 37°C.

## Section 5: Verification of Clones

Finally, individual bacterial colonies are screened to confirm the presence and correct sequence of the PIM2 insert.

### 5.1 Screening and Plasmid Purification:

- Select 3-5 well-isolated colonies from the plate.
- Inoculate each colony into a separate culture tube containing 3-5 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking.
- (Optional) Perform colony PCR on the selected colonies using the PIM2 primers to quickly screen for the presence of the insert.
- Purify plasmid DNA from the overnight cultures using a commercial miniprep kit.

#### 5.2 Verification by Sequencing:

- Send the purified plasmid DNA for Sanger sequencing using a forward primer that binds upstream of the cloning site (e.g., T7 promoter primer) and the PIM2-specific reverse primer.
- Align the sequencing results with the known human PIM2 reference sequence to confirm the correct insertion and to ensure no mutations were introduced during PCR.

Once verified, the pCMV-FLAG-PIM2 plasmid is ready for transfection into mammalian cells for overexpression studies.

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